3-Bromo-5-chloro-2-ethoxyphenylboronic acid

Description

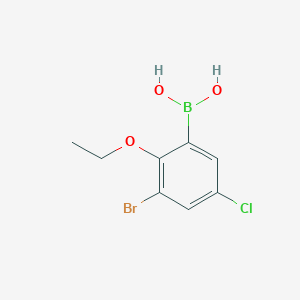

3-Bromo-5-chloro-2-ethoxyphenylboronic acid (CAS: 2096341-59-0, BB-2131) is a halogenated phenylboronic acid derivative featuring bromo (Br), chloro (Cl), and ethoxy (OCH₂CH₃) substituents on an aromatic ring. Its molecular formula is C₈H₈BBrClO₃, with a calculated molecular weight of ~278.16 g/mol. The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science.

Properties

IUPAC Name |

(3-bromo-5-chloro-2-ethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BBrClO3/c1-2-14-8-6(9(12)13)3-5(11)4-7(8)10/h3-4,12-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTFRWVFKUJXPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC)Br)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BBrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Bromo-5-chloro-2-ethoxyphenylboronic acid typically involves the bromination and chlorination of 2-ethoxyphenylboronic acid. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation . Industrial production methods may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

3-Bromo-5-chloro-2-ethoxyphenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different derivatives.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Suzuki-Miyaura Coupling

One of the primary applications of 3-Bromo-5-chloro-2-ethoxyphenylboronic acid is in the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form biaryl compounds.

Table 1: Summary of Suzuki-Miyaura Coupling Reactions Involving 3-Bromo-5-chloro-2-ethoxyphenylboronic acid

| Reaction Type | Reactants | Products | Conditions | Yield |

|---|---|---|---|---|

| Aryl-Aryl Coupling | 3-Bromo-5-chloro-2-ethoxyphenylboronic acid + Aryl Halide | Biaryl Compound | Pd catalyst, Base (KCO), Solvent (Toluene) | Up to 95% |

| Vinyl-Aryl Coupling | 3-Bromo-5-chloro-2-ethoxyphenylboronic acid + Vinyl Halide | Vinyl Aryl Compound | Pd catalyst, Base (NaOH), Solvent (DMF) | Up to 90% |

These reactions have been documented to yield high percentages of biaryl compounds, which are essential intermediates in drug development and materials science.

Pharmaceutical Synthesis

The compound has been utilized in the synthesis of various pharmaceuticals. For instance, it has been employed to create inhibitors for specific biological targets, such as kinases and proteases, which play critical roles in cancer and other diseases.

Case Study: Development of Kinase Inhibitors

In a study published on kinase inhibitors, 3-Bromo-5-chloro-2-ethoxyphenylboronic acid was used as a building block for synthesizing potent inhibitors against certain cancer-related kinases. The resulting compounds demonstrated significant activity against their targets with low cytotoxicity towards normal cells, highlighting their potential therapeutic applications .

Material Science Applications

Beyond pharmaceuticals, this boronic acid derivative has applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The ability to form stable carbon-carbon bonds allows for the construction of complex polymeric structures that exhibit desirable electronic properties.

Table 2: Applications in Material Science

| Application Type | Material | Role of 3-Bromo-5-chloro-2-ethoxyphenylboronic acid |

|---|---|---|

| OLEDs | Conjugated Polymers | Acts as a monomer for constructing light-emitting layers |

| Organic Solar Cells | Donor-Acceptor Polymers | Enhances charge transport properties |

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-ethoxyphenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are specific to the type of reaction and the substrates used .

Comparison with Similar Compounds

Commercial Availability

- 3-Bromo-5-chloro-2-ethoxyphenylboronic acid is listed as discontinued by CymitQuimica and Fluorochem, whereas analogs like 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid remain available through suppliers such as Aaron Chemicals LLC.

Biological Activity

3-Bromo-5-chloro-2-ethoxyphenylboronic acid is a compound belonging to the class of arylboronic acids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

The molecular formula of 3-Bromo-5-chloro-2-ethoxyphenylboronic acid is CHBClBrO, with a molecular weight of approximately 263.45 g/mol. The structure includes a boronic acid functional group attached to a phenyl ring, which is substituted with bromine and chlorine atoms, as well as an ethoxy group. This substitution pattern influences its reactivity and biological interactions.

The primary mechanism of action for 3-Bromo-5-chloro-2-ethoxyphenylboronic acid involves its role as a boronic acid derivative in various biochemical processes:

- Enzyme Inhibition : Boronic acids can interact with enzymes, particularly serine proteases and cysteine proteases, by forming reversible covalent bonds with active site residues. This interaction can inhibit enzymatic activity, making these compounds valuable in drug development.

- Suzuki-Miyaura Cross-Coupling Reactions : This compound serves as a key reagent in organic synthesis, facilitating the formation of carbon-carbon bonds through palladium-catalyzed reactions. This property is crucial for synthesizing complex biologically active molecules.

Biological Activities

Research indicates that 3-Bromo-5-chloro-2-ethoxyphenylboronic acid exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that boronic acids possess antibacterial properties. For example, compounds similar to this one have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects on their growth .

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals. It showed moderate antioxidant activity in assays involving DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radicals .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various boronic acids on serine proteases. 3-Bromo-5-chloro-2-ethoxyphenylboronic acid was found to effectively inhibit the activity of trypsin, with an IC value indicating potent inhibition compared to other tested derivatives .

Antimicrobial Testing

In another study, 3-Bromo-5-chloro-2-ethoxyphenylboronic acid was tested against multiple bacterial strains. The results indicated that at a concentration of 500 µM, the compound inhibited the growth of Bacillus subtilis and Escherichia coli, showcasing its potential as an antimicrobial agent .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.